

Application Notes and Protocols for L17E-Mediated Protein Delivery

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Compound of Interest

Compound Name: L17E

Cat. No.: B13921910

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This document provides detailed application notes and protocols for the optimal use of the **L17E** peptide in intracellular protein delivery. **L17E** is an attenuated cationic amphiphilic lytic (ACAL) peptide that facilitates the delivery of various macromolecules, including proteins and antibodies, into the cytoplasm of living cells.^[1]

Mechanism of Action

L17E facilitates intracellular delivery through a multi-faceted mechanism. Primarily, it interacts with the cell membrane electrostatically, leading to insertion and transient cleavage of the membrane structure.^[1] This process allows for the direct translocation of cargo from the extracellular space into the cytosol. Additionally, **L17E** induces macropinocytosis, an endocytic pathway, to promote the uptake of macromolecules.^{[1][2]} Following endocytosis, **L17E**'s endosomolytic properties promote the rupture of the endosomal membrane, releasing the cargo into the cytoplasm and preventing lysosomal degradation.^{[2][3]} The efficiency of **L17E**-mediated delivery has been shown to be strongly correlated with the expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.^{[1][4]}

Data Presentation: Optimal L17E Concentrations

The optimal concentration of **L17E** is dependent on the cell type, the nature of the cargo protein, and the desired delivery efficiency. Below is a summary of effective concentrations

reported in various studies.

Cell Line	Cargo	L17E Concentration (μM)	Incubation Time	Outcome	Reference
HeLa	Exosomes	40	49 h	Enhanced efficacy of exosome-mediated intracellular delivery.	[1]
HeLa	Dextran	20-40	1 h	Enhanced internalization via macropinocytosis and cytoplasmic release.	[1]
RAW264.7	Tetrahedral DNA frameworks (TDFs)	Not specified (coating)	Not specified	Efficient endosomal release and improved uptake.	[1]
HeLa	Saporin (ribosome inactivating protein)	40	7 h	~80% cell death, compared to ~15% without L17E.	[1]
HeLa	Cre recombinase	40	25 h	Initiation of EGFP expression.	[1]
HeLa	Anti-His6-IgG	40	1.5 h	Successful delivery to the cytoplasmic side and	[1]

binding to
intracellular
target.

Suppression
of TS5-p45
translocation
to the
nucleus. [\[1\]](#)

Elimination of
pro-apoptotic
activity. [\[1\]](#)

Robust
corrective
splicing in
nearly all
treated cells. [\[3\]\[5\]](#)

Note on Cell Viability: **L17E** at a concentration of 40µM has been shown to maintain almost 90% cell viability when incubated in serum-free medium for one hour or in serum-supplemented medium for 24 hours.[\[1\]](#) However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Experimental Protocols

General Protocol for L17E-Mediated Protein Delivery

This protocol provides a general workflow for the intracellular delivery of a protein of interest using **L17E**.

Materials:

- **L17E** peptide
- Protein of interest (cargo)

- Target cells
- Appropriate cell culture medium (serum-free and serum-containing)
- Phosphate-buffered saline (PBS)
- Microcentrifuge tubes
- Cell culture plates

Protocol:

- Cell Seeding: Seed the target cells in a suitable culture plate (e.g., 24-well or 96-well plate) and culture them until they reach the desired confluency (typically 70-80%).
- Preparation of **L17E**-Protein Complex: a. Prepare a stock solution of the **L17E** peptide in sterile water or a suitable buffer. b. On the day of the experiment, dilute the **L17E** stock solution and the cargo protein separately in serum-free culture medium to their desired final concentrations. c. Mix the diluted **L17E** and protein solutions in a microcentrifuge tube. The optimal molar ratio of **L17E** to protein may need to be determined empirically. d. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
- Cell Treatment: a. Gently wash the cells twice with pre-warmed PBS. b. Remove the PBS and add the **L17E**-protein complex solution to the cells. c. Incubate the cells with the complex for a duration determined by your optimization experiments (typically 1-4 hours) at 37°C in a CO2 incubator.
- Post-incubation: a. After the incubation period, remove the treatment solution. b. Wash the cells twice with PBS. c. Add fresh, pre-warmed, serum-containing culture medium to the cells.
- Analysis: Incubate the cells for a further 24-48 hours (or as required for the specific assay) before analyzing the delivery efficiency and functional effect of the delivered protein.

Protocol for Dextran Uptake Assay to Validate **L17E** Activity

This protocol can be used to confirm the activity of **L17E** in promoting macropinocytosis and endosomal escape using fluorescently labeled dextran.

Materials:

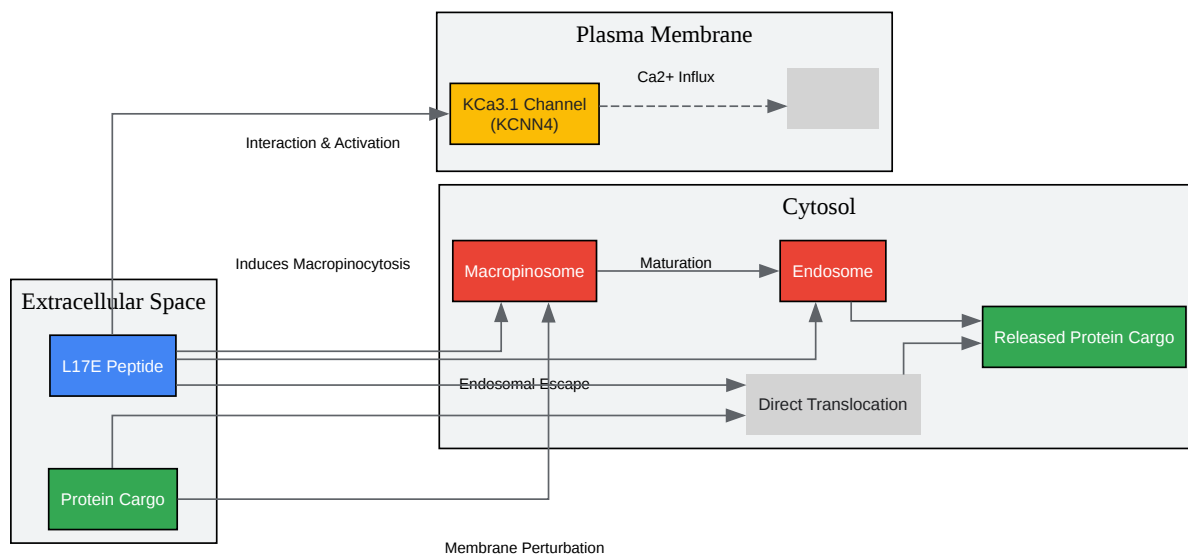
- **L17E** peptide
- Fluorescently labeled dextran (e.g., FITC-dextran, 10 kDa)
- Target cells (e.g., HeLa)
- Serum-free culture medium
- PBS
- Glass-bottom dishes for microscopy
- Confocal microscope

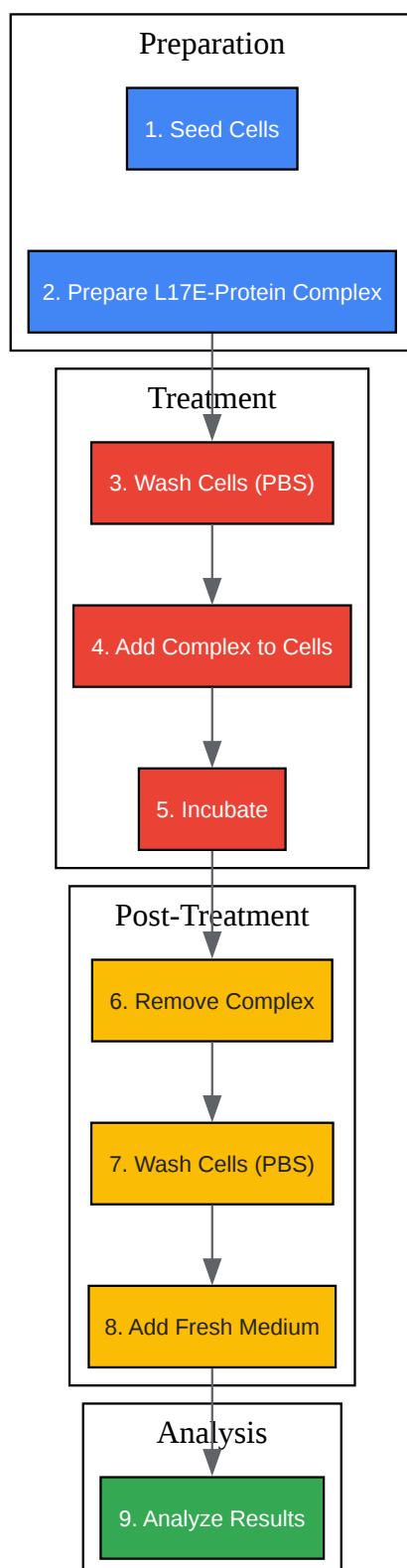
Protocol:

- Cell Seeding: Seed cells on 35 mm glass-bottom dishes (2×10^5 cells/dish) and incubate for 24 hours.[\[4\]](#)
- Cell Washing: Wash the cells twice with pre-warmed PBS.[\[4\]](#)
- Treatment: a. Prepare a solution of **L17E** (e.g., 20-40 μ M) and fluorescently labeled dextran in serum-free medium. b. Add the solution to the cells and incubate for 1 hour at 37°C.[\[1\]](#)
- Microscopy: a. After incubation, wash the cells twice with PBS. b. Add fresh medium to the cells. c. Observe the cells under a confocal microscope to assess the intracellular localization of the fluorescent dextran. A diffuse cytoplasmic signal indicates successful endosomal escape.

Visualizations

Signaling Pathway of L17E-Mediated Delivery





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